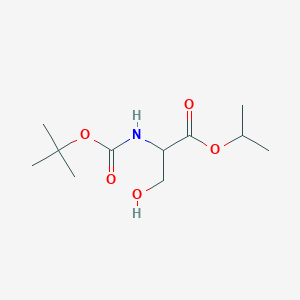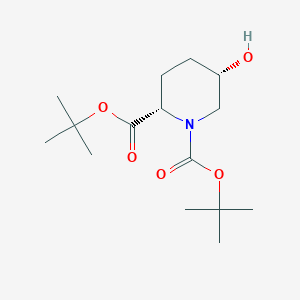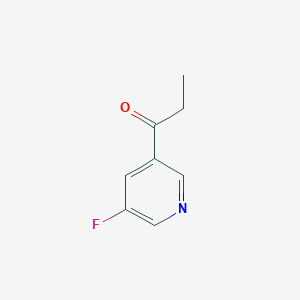
1-(5-Fluoropyridin-3-yl)propan-1-one
Overview
Description
1-(5-Fluoropyridin-3-yl)propan-1-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a pyridine derivative that has been synthesized using various methods.
Scientific Research Applications
Pharmacogenetics and Fluoropyrimidine Chemotherapy
Fluoropyrimidines, including 5-FU, are critical agents for treating colorectal, breast, and head and neck cancers. The effectiveness and toxicity of these drugs can be significantly influenced by genetic variations in patients. Pharmacogenetic testing is emerging as a tool to personalize fluoropyrimidine dosing, aiming to maximize efficacy while minimizing toxicity. Genetic markers in enzymes involved in the metabolism of these drugs, such as dihydropyrimidine dehydrogenase (DPD), have been associated with variations in patients' responses to treatment. For example, certain DPYD gene polymorphisms are linked to increased risk of severe adverse reactions to fluoropyrimidines, highlighting the importance of genetic testing in treatment planning (Falvella et al., 2015).
Fluoropyrimidines in Cancer Treatment
5-FU and its prodrugs, such as capecitabine and S-1, are widely used in chemotherapy regimens for solid tumors. These compounds are metabolized into active cytotoxic agents that inhibit DNA synthesis, leading to cancer cell death. Capecitabine, an oral prodrug of 5-FU, has shown efficacy in colorectal, breast, gastric, and other cancers. Its safety profile is well-established, with common side effects including diarrhea, hand-foot syndrome, and mucositis. Personalizing capecitabine treatment through pharmacogenetic insights can further improve its therapeutic index (Mikhail et al., 2010).
Emerging Therapeutic Approaches
Recent studies emphasize the potential for combining fluoropyrimidines with other chemotherapeutic agents to enhance treatment efficacy. For example, S-1, a combination of tegafur (a prodrug of 5-FU) and modulators of its metabolism, has been used successfully in gastric cancer treatment, demonstrating advantages over traditional therapies. Research continues to explore novel fluoropyrimidine formulations and combinations, aiming to optimize cancer treatment outcomes while reducing adverse effects (Kobayakawa & Kojima, 2011).
properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-2-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJUVCJLOQFDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CN=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-3-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7-Trimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3320470.png)
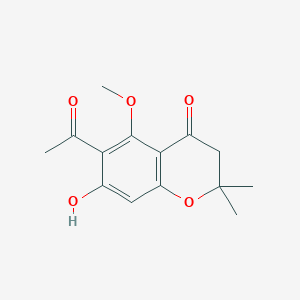
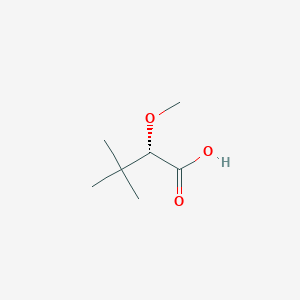
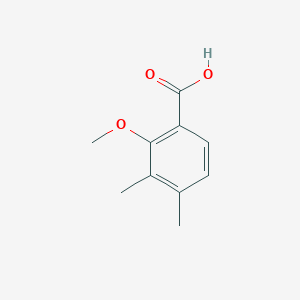
![Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B3320505.png)
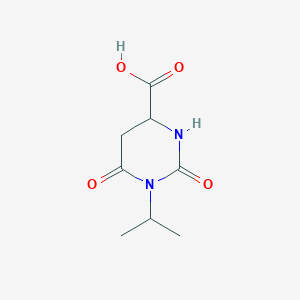
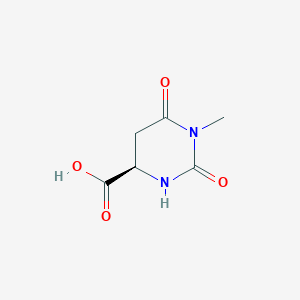


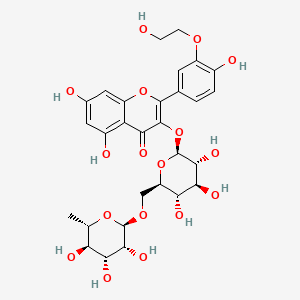
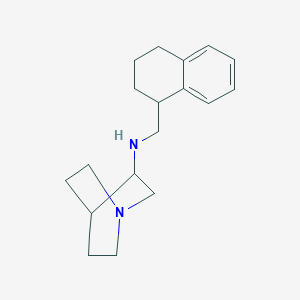
![((3aR,5R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3320571.png)
